molecular formula C3H4FNO B15388671 2-Fluoroprop-2-enamide CAS No. 1737-78-6

2-Fluoroprop-2-enamide

Cat. No.: B15388671
CAS No.: 1737-78-6
M. Wt: 89.07 g/mol
InChI Key: QLGUMAKHZODJET-UHFFFAOYSA-N
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Description

2-Fluoroprop-2-enamide is a fluorinated acrylamide derivative characterized by a fluorine atom at the β-position of the propenamide backbone. This structural modification imparts unique electronic and steric properties, influencing reactivity, solubility, and applications in polymer chemistry and medicinal intermediates.

Properties

CAS No.

1737-78-6

Molecular Formula

C3H4FNO

Molecular Weight

89.07 g/mol

IUPAC Name

2-fluoroprop-2-enamide

InChI

InChI=1S/C3H4FNO/c1-2(4)3(5)6/h1H2,(H2,5,6)

InChI Key

QLGUMAKHZODJET-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The fluorine substituent in 2-fluoroprop-2-enamide introduces strong electronegativity, altering electron density across the conjugated system. This contrasts with non-fluorinated analogs like N-(2-phenylethyl)-2-methylprop-2-enamide, where methyl groups dominate steric effects but lack polar interactions .

Table 1: Structural and Electronic Comparison
Compound Substituent Position Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound β-Fluorine Propenamide backbone ~105.1 (estimated) High polarity, enhanced reactivity
N-(5-Amino-2-fluorophenyl)prop-2-enamide Fluorine on phenyl Phenyl ring, propenamide 194.2 Aromatic interaction, intermediate stability
(E)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide Fluorine on furan Cyano, furan, propenamide 360.4 Extended conjugation, UV activity
N-(2-Arylethyl)-2-methylprop-2-enamides Methyl on backbone Methylpropenamide, aryl Varies (e.g., ~220–250) High polymerizability, steric bulk

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